Adenosine-5'-[lysyl-phosphate] is a nucleotide derivative that plays a significant role in various biochemical processes, particularly in protein synthesis and cellular signaling. This compound is characterized by the presence of a lysine residue attached to the phosphate group of adenosine, which influences its biological activity and interactions within the cell.
Adenosine-5'-[lysyl-phosphate] can be synthesized enzymatically through the action of specific aminoacyl-tRNA synthetases, particularly lysyl-tRNA synthetase, which catalyzes the attachment of lysine to adenosine monophosphate. This process often occurs in the presence of adenosine triphosphate, which provides the necessary energy for the reaction .
This compound falls under the category of nucleotides and is specifically classified as an aminoacylated nucleotide. It is involved in amino acid activation and is crucial for protein synthesis as it participates in the formation of aminoacyl-tRNA complexes.
The synthesis of adenosine-5'-[lysyl-phosphate] typically involves two main approaches: enzymatic synthesis and chemical synthesis.
The enzymatic pathway is favored due to its specificity and efficiency, often yielding high purity products suitable for further biochemical applications. The reaction conditions, such as temperature and pH, are critical for optimal enzyme activity.
Adenosine-5'-[lysyl-phosphate] consists of three primary components:
The molecular formula can be represented as , with a molecular weight approximately around 347.22 g/mol. The structural representation includes characteristic functional groups such as amines from lysine and phosphate groups that are crucial for its biological activity .
Adenosine-5'-[lysyl-phosphate] participates in several key biochemical reactions:
The reactions typically require specific conditions such as magnesium ions and ATP to proceed efficiently. The kinetics of these reactions can be influenced by factors like substrate concentration and enzyme availability.
The mechanism by which adenosine-5'-[lysyl-phosphate] exerts its effects involves:
Studies indicate that alterations in levels of adenosine-5'-[lysyl-phosphate] can impact cellular functions such as protein synthesis rates and metabolic pathways involving lysine metabolism .
The compound's stability and reactivity are critical for its function in cellular environments, where it must remain intact while participating in various enzymatic reactions.
Adenosine-5'-[lysyl-phosphate] has several important applications in scientific research:
Adenosine-5'-[lysyl-phosphate] (LAD), also termed lysyl-adenylate, is a high-energy intermediate in protein biosynthesis with the molecular formula C₁₆H₂₆N₇O₈P and a formal charge of 0. It has a molecular weight of 475.394 g/mol and consists of 58 atoms distributed across its adenosine and lysyl moieties [1] [2]. The compound features six chiral centers that dictate its biological recognition: the adenosine ribose unit exhibits (2R,3S,4R,5R) stereochemistry, while the lysine moiety maintains an (S)-configuration at the alpha-carbon [3]. This specific stereochemical arrangement is critical for molecular interactions with aminoacyl-tRNA synthetases.
The systematic IUPAC name reflects this intricate chirality: [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl] (2S)-2,6-diaminohexanoate [3]. The molecular architecture comprises three key regions: (1) the adenine heterocycle with N7 and N1 positions capable of hydrogen bonding, (2) the ribose ring with 2' and 3' hydroxyl groups, and (3) the mixed anhydride linkage connecting the 5'-oxygen to the alpha-carboxylate of L-lysine via a phosphoester bridge. The lysine side chain terminates in a primary amine that may participate in electrostatic interactions during enzyme binding [2] [3].
Table 1: Atomic Identity of Adenosine-5'-[lysyl-phosphate] (LAD)
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₆N₇O₈P | [1] |
Molecular Weight | 475.394 g/mol | [2] [3] |
Formal Charge | 0 | [3] |
Chiral Centers | 6 (Ribose: 2R,3S,4R,5R; Lysine: 2S) | [3] |
Canonical SMILES | NCCCCC@HC(=O)OP@@(=O)OC[C@H]1OC@Hn2cnc3c(N)ncnc23 | [3] |
InChIKey | RZWIOOBQBMRZTQ-OPYVMVOTSA-N | [3] |
PubChem CID | 445205 | [1] |
Lysyl-adenylate belongs to a broader class of adenosine 5'-phosphate derivatives that exhibit distinct biochemical behaviors based on their structural modifications. Adenosine 5'-monophosphate (AMP, C₁₀H₁₄N₅O₇P) serves as the fundamental scaffold, featuring a single phosphate group esterified to the ribose 5'-carbon [8]. Its ¹H NMR spectrum reveals characteristic ribose proton signals between δ 4.0–4.5 ppm and anomeric proton resonance at δ 5.9–6.0 ppm, reflecting unsubstituted hydroxyl groups [8] [10].
Replacement of the terminal phosphate oxygen with fluorine in ATP-γ-F (C₁₀H₁₅FN₅O₁₂P₃) transforms it into a non-hydrolyzable tRNA synthetase inhibitor that adopts a fixed triphosphate conformation [9]. Unlike LAD, ATP-γ-F cannot form the mixed anhydride bond essential for amino acid activation. Crucially, LAD differs from both AMP and ATP derivatives through its amide-linked lysine moiety, which introduces a branched aliphatic chain with a terminal primary amine. This structural modification enables dual functionality: the adenosine component mediates enzyme recognition through adenine-specific binding pockets, while the lysyl group positions the amino acid side chain for transfer to tRNAᴸʸˢ [3] [5].
Table 2: Structural and Functional Comparison of Adenosine 5'-Phosphate Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Biological Role |
---|---|---|---|---|
AMP | C₁₀H₁₄N₅O₇P | 347.22 | 5'-Phosphate, ribose 2'/3'-OH | Nucleotide metabolism |
ATP-γ-F | C₁₀H₁₅FN₅O₁₂P₃ | 508.99 | γ-Fluorotriphosphate, ribose 2'/3'-OH | tRNA synthetase inhibition |
LAD | C₁₆H₂₆N₇O₈P | 475.39 | Lysyl-phosphoester, α-amine, ε-amine | Amino acid activation for tRNA charging |
X-ray crystallography has provided high-resolution insights into the binding modes of adenosine-5'-[lysyl-phosphate] within enzyme active sites. The ligand (coded LAD in PDB) appears in multiple structures with lysyl-tRNA synthetases (LysRS) and related adenylation enzymes. In the Entamoeba histolytica LysRS complex (PDB: 4UP7, 2.79 Å resolution), LAD adopts a compact conformation where the lysyl side chain extends into a hydrophobic pocket while the adenosine base stacks against conserved aromatic residues [4]. The structure reveals four hydrogen bonds between the adenine ring and enzyme residues, with additional coordination of the phosphoester oxygen to a magnesium ion.
The Streptomyces noursei epsilon-poly-L-lysine synthase complex (PDB: 7WEW, 2.30 Å resolution) shows LAD bound to the adenylation domain with distinct interactions at three regions: (1) the adenine N1 and N6 atoms form hydrogen bonds with backbone amides, (2) the ribose 2'-OH and 3'-OH coordinate catalytic aspartate residues, and (3) the lysyl α-amino group donates a hydrogen bond to a conserved threonine side chain [5]. This structure captures the "closed" conformation induced by ligand binding, where enzyme loops reposition to encapsulate the lysyl moiety. Comparative analysis of LysRS structures (e.g., PDB: 1E1T, 4UP7, 7WEW) reveals consistent interaction patterns: the phosphoanhydride bridge anchors LAD through Mg²⁺ coordination, while the lysyl ε-amine forms salt bridges with conserved glutamate residues across species [2] [4] [5].
Table 3: Crystallographic Structures Containing Adenosine-5'-[lysyl-phosphate]
PDB ID | Resolution (Å) | Organism | Enzyme | Key Interactions Observed |
---|---|---|---|---|
1E1T | Not reported | Not specified | Lysyl-tRNA synthetase (Hexagonal form) | Initial structural characterization |
4UP7 | 2.79 | Entamoeba histolytica | Lysyl-tRNA synthetase | Lysyl hydrophobic pocket, adenine stacking |
7WEW | 2.30 | Streptomyces noursei | ε-Poly-L-lysine synthase adenylation domain | Catalytic aspartate coordination, loop closure |
3A74 | 1.80 | Bacillus stearothermophilus | Lysyl-tRNA synthetase | Comparison with AP4A-bound conformation |
Nuclear magnetic resonance (NMR) spectroscopy reveals the solution-state dynamics of adenosine-5'-[lysyl-phosphate], though direct spectral data for LAD is limited in the available literature. Based on AMP derivatives, the anomeric proton (H1') of the ribose ring is expected to resonate near δ 5.90–6.00 ppm, while adenine H2 and H8 protons typically appear at δ 8.20–8.30 ppm and δ 8.35–8.45 ppm, respectively [8] [10]. The lysyl methylene protons would generate complex coupling patterns between δ 1.40–3.50 ppm, with the ε-amino protons potentially observable near δ 7.50–8.50 ppm when not exchanging with solvent. The phosphoester linkage (P–O–C=O) introduces conformational constraints detectable through ³¹P NMR, where the phosphorus signal is anticipated near –10 to –12 ppm, distinct from ATP (–5 to –10 ppm) or AMP phosphates (+3 to +4 ppm) [6].
Fourier-transform infrared (FTIR) spectroscopy would exhibit characteristic vibrations including: adenine C=N stretches (1600–1650 cm⁻¹), ribose C–O–C vibrations (1000–1150 cm⁻¹), P=O asymmetric stretch at ~1280 cm⁻¹, and amide I/II bands from the lysyl-carboxyl linkage near 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend). The lysyl ε-amine group would contribute broad N–H stretches around 3300–3500 cm⁻¹. Comparative FTIR between LAD and its constituent molecules (AMP + lysine) would demonstrate frequency shifts in carbonyl and phosphate regions due to mixed anhydride formation and intramolecular interactions [6]. Molecular dynamics simulations based on crystallographic data suggest that the lysyl side chain samples multiple rotameric states in solution before adopting the enzyme-stabilized conformation observed in LysRS complexes [4] [5].
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